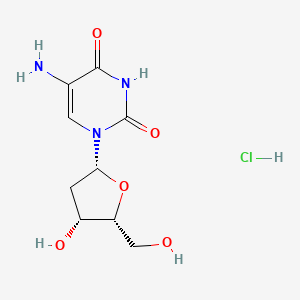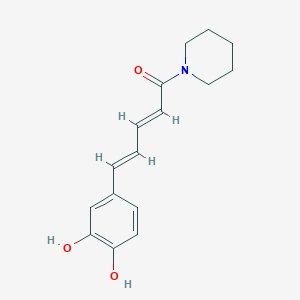
16-Keto-17|A-estradiol-2,4,15,15,17-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Keto-17|A-estradiol-2,4,15,15,17-d5 is a deuterium-labeled derivative of 16-Keto-17β-estradiol. This compound is an endogenous estrogen metabolite related to 16-ketoestrone. It is known for its weak estrogenic activity, with only 1/1000 the estrogenic potency of estradiol in the uterus .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
16-Keto-17|A-estradiol-2,4,15,15,17-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of this compound. These products can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
16-Keto-17|A-estradiol-2,4,15,15,17-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Studied for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the development of new drugs and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 16-Keto-17|A-estradiol-2,4,15,15,17-d5 include:
16-Ketoestradiol: An endogenous estrogen with similar structure and weak estrogenic activity.
Estriol: Another weak estrogen with short-acting effects.
Dimethylstilbestrol: A synthetic estrogen with impeded estrogenic activity
Uniqueness
What sets this compound apart is its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This unique feature makes it a valuable tool in scientific research, particularly in studies involving estrogen metabolism and hormone replacement therapy .
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,15,15-tetradeuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i3D,8D,9D2 |
InChI Key |
KJDGFQJCHFJTRH-FACQCULCSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(C(=O)[C@@H]4O)([2H])[2H])C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)










